molecular formula C9H11ClN4 B3120401 3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 263401-62-3

3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B3120401
Key on ui cas rn: 263401-62-3
M. Wt: 210.66 g/mol
InChI Key: OIAUBHCLFFRPGV-UHFFFAOYSA-N
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Patent
US06610694B1

Procedure details

2.78 g of N′-(6-chloro-3-pyridazinyl)-2,2-dimethylpropionohydrazide was stirred under heating at an external temperature of 170° C. for 10 minutes. After cooling, the reaction mixture was dissolved in ethyl acetate, subjected to silica gel column chromatography, and eluted with ethyl acetate. The desired fraction was collected and concentrated under reduced pressure; the precipitated crystal was washed with hexane and dried to yield 2.38 g of the title compound.
Name
N′-(6-chloro-3-pyridazinyl)-2,2-dimethylpropionohydrazide
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH:8][NH:9][C:10](=O)[C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:4][CH:3]=1>C(OCC)(=O)C>[C:11]([C:10]1[N:6]2[N:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]2=[N:8][N:9]=1)([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
N′-(6-chloro-3-pyridazinyl)-2,2-dimethylpropionohydrazide
Quantity
2.78 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)NNC(C(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
eluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The desired fraction was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
the precipitated crystal was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN=C2N1N=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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